1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine
Description
1-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and a 2-methylpiperidine moiety at position 2. The 1,3,4-thiadiazole ring contributes to its electron-deficient aromatic character, while the tert-butyl group enhances steric bulk and lipophilicity.
Properties
IUPAC Name |
2-tert-butyl-5-(2-methylpiperidin-1-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3S/c1-9-7-5-6-8-15(9)11-14-13-10(16-11)12(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVVQEIVDYMGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(S2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclodehydration
The reaction of 4-methyl-3-thiosemicarbazide (I) with trimethylacetic acid (pivalic acid) or its derivatives (e.g., trimethyl-acetyl chloride) under acidic conditions yields 2-methylamino-5-tert-butyl-1,3,4-thiadiazole. Early methods employed phosphorous-based dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), but these generated significant phosphorus-containing waste.
A greener approach uses acyl chlorides (e.g., acetyl chloride, sulfuryl chloride) or carbodiimides (e.g., dicyclohexylcarbodiimide) as dehydrating agents in inert solvents like 1,2-dichloroethane. For example, reacting 4-methyl-3-thiosemicarbazide (0.1 mol) with trimethyl-acetyl chloride (0.15 mol) and acetic anhydride (0.1 mol) in 1,2-dichloroethane at 80°C for 1 hour achieves a 95.6% yield. The mechanism involves initial thiourea acylation, followed by intramolecular cyclization and dehydration.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | 1,2-Dichloroethane |
| Dewatering Agent | Acetyl chloride |
| Yield | 95.6% |
Polyphosphoric Acid-Sulfuric Acid Systems
An alternative method combines polyphosphoric acid (PPA) and concentrated sulfuric acid (H₂SO₄) to catalyze the cyclodehydration. This system enhances reaction efficiency by stabilizing reactive intermediates and minimizing side reactions. A 98–100% yield is achieved by maintaining the temperature at 70–80°C and using a "heel" (recycled reaction mixture) to control exotherms. Neutralization with aqueous ammonia and toluene extraction isolates the product.
Functionalization of the Thiadiazole Intermediate
Introducing the 2-methylpiperidine group to the thiadiazole core requires strategic substitution at the 2-position. The methylamino group in 2-methylamino-5-tert-butyl-1,3,4-thiadiazole serves as a versatile handle for further modification.
Nucleophilic Aromatic Substitution
Replacing the methylamino group with 2-methylpiperidine involves converting the amine to a leaving group. While direct displacement of amines is challenging, diazotization followed by Sandmeyer reaction introduces a halogen (e.g., Cl, Br) at the 2-position. Subsequent nucleophilic substitution with 2-methylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) forms the desired bond.
Hypothetical Reaction Pathway
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Diazotization: Treat 2-methylamino-5-tert-butyl-1,3,4-thiadiazole with NaNO₂/HCl to generate a diazonium salt.
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Halogenation: Substitute the diazonium group with Cl⁻ or Br⁻ using CuCl or CuBr.
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Coupling: React 2-chloro/bromo-5-tert-butyl-1,3,4-thiadiazole with 2-methylpiperidine in the presence of a palladium catalyst (Buchwald-Hartwig amination).
Reductive Amination
An alternative route involves condensing the thiadiazole’s methylamino group with a ketone precursor of 2-methylpiperidine. For example, reacting 2-methylamino-5-tert-butyl-1,3,4-thiadiazole with 2-piperidone and reducing the resulting imine with NaBH₄ or H₂/Pd-C could yield the target compound. However, this method remains speculative without explicit literature support.
Optimization Challenges and Environmental Considerations
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) facilitate nucleophilic substitutions but complicate purification. Non-polar solvents like toluene or dichloroethane improve phase separation during workup but may limit reaction rates.
Waste Management
Traditional phosphorous-based dehydrating agents generate acidic wastewater requiring neutralization. Substituting acyl chlorides or carbodiimides reduces phosphorus waste, aligning with green chemistry principles.
Yield Optimization
Key factors include:
-
Stoichiometry : A 1:1.5 molar ratio of 4-methyl-3-thiosemicarbazide to trimethyl-acetyl chloride maximizes intermediate formation.
-
Temperature Control : Maintaining 70–80°C prevents decomposition of heat-sensitive intermediates.
Comparative Analysis of Methodologies
| Method | Dewatering Agent | Solvent | Yield | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | Acetyl chloride | 1,2-Dichloroethane | 95.6% | Moderate |
| PPA-H₂SO₄ System | Polyphosphoric acid | Toluene | 98–100% | High (phosphorus waste) |
Chemical Reactions Analysis
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: Researchers investigate the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine involves its interaction with specific molecular targets. The thiadiazole ring can disrupt processes related to DNA replication, inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations
Key Observations :
- Tebuthiuron replaces the piperidine group with a dimethylurea, enhancing herbicidal activity through soil stability and broad-spectrum action .
- Glybuzole substitutes with a sulfonamide group, enabling hypoglycemic effects via sulfonylurea receptor modulation .
- Anticonvulsant analogs () utilize benzylthio and fluorophenyl groups, achieving low ED50 values in seizure models .
Heterocyclic Core Modifications
Key Observations :
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Tebuthiuron | Glybuzole |
|---|---|---|---|
| Lipophilicity | High (tert-butyl + piperidine) | Moderate (dimethylurea) | Moderate (sulfonamide) |
| Water Solubility | Likely low | 2.3 g/L (ambient) | Not specified |
| Metabolic Stability | Piperidine may undergo oxidation | Stable in soil (half-life >6 months) | Sulfonamide likely resistant to hydrolysis |
Key Observations :
- The tert-butyl group in the target compound and Tebuthiuron increases hydrophobicity, favoring membrane permeability or soil retention .
Biological Activity
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds are noted for their diverse biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the thiadiazole ring is crucial for its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : Interaction with various receptors can alter their activity, leading to physiological changes.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that the introduction of a thiadiazole moiety enhances antibacterial activity against various strains of bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These findings suggest that modifications to the thiadiazole structure can enhance efficacy against specific pathogens.
Anticancer Activity
Thiadiazole derivatives have been studied for their potential anticancer effects. In vitro studies have shown that compounds similar to this compound exhibit cytotoxicity in various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
The anticancer mechanism may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines in cellular models.
Structure-Activity Relationship (SAR)
The biological potency of thiadiazole derivatives is influenced by various structural elements:
- Substituents on the Thiadiazole Ring : The presence of bulky groups like tert-butyl enhances lipophilicity and bioactivity.
- Piperidine Ring Modifications : Alterations in the piperidine structure can affect receptor interactions and enzyme inhibition.
Case Studies
A recent study investigated the effects of this compound in a murine model of bacterial infection. The compound showed significant efficacy in reducing bacterial load and improving survival rates compared to controls.
Study Summary:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Bacterial Load (CFU/mL) | 10^6 | 10^3 |
| Survival Rate (%) | 40% | 80% |
Q & A
Q. What are the recommended synthetic routes for 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpiperidine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiadiazole precursors and subsequent coupling with substituted piperidines. Key steps include:
- Thiadiazole Formation : Cyclization of thiocarbazides or thiosemicarbazides under reflux conditions (e.g., ethanol at 80°C for 6–8 hours) .
- Piperidine Functionalization : Use of nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to introduce the 2-methylpiperidine moiety.
- Optimization : Control reaction temperature (e.g., 70–80°C in PEG-400 with acetic acid catalysis) and employ inert atmospheres (N₂/Ar) to minimize oxidation .
Yield optimization requires purification via recrystallization (methanol/ethanol) and monitoring by TLC or HPLC (≥95% purity threshold) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiadiazole (C-S-C at ~130 ppm) and piperidine (CH₃ at ~1.2–1.5 ppm) .
- IR : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-C-N vibrations at ~650 cm⁻¹) .
- X-ray Crystallography : Resolve dihedral angles between thiadiazole and piperidine rings (e.g., 18–30° deviations observed in analogous structures) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for M⁺ or [M+H]⁺) .
Q. How does pH and temperature influence the stability of this compound during storage?
- Methodological Answer :
- pH Stability : Avoid strongly acidic (pH < 3) or basic (pH > 10) conditions to prevent hydrolysis of the thiadiazole ring. Neutral buffers (pH 6–8) are recommended .
- Thermal Stability : Store at 4°C in dark, anhydrous environments. Degradation occurs above 40°C, with a half-life reduction of 50% at 60°C .
- Analytical Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC to track degradation products .
Advanced Research Questions
Q. What reaction mechanisms are proposed for the formation of the thiadiazole-piperidine scaffold, and how can competing pathways be suppressed?
- Methodological Answer :
- Mechanism : The thiadiazole ring forms via cyclodehydration of thiosemicarbazides, catalyzed by POCl₃ or H₂SO₄. Piperidine coupling proceeds via SN2 displacement or Pd-catalyzed cross-coupling .
- Side Reactions : Competing oxidation of sulfur or ring-opening of piperidine can occur. Mitigation strategies include:
- Using anhydrous solvents (e.g., DMF, DCM).
- Adding radical inhibitors (e.g., BHT) during prolonged reactions .
Q. How can contradictory bioactivity data in literature be resolved for this compound?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., MIC assays against S. aureus with fixed inoculum size) .
- Structural Confirmation : Verify compound purity (HPLC) and tautomeric forms (e.g., thiol-thione equilibrium via ¹H NMR) .
- Computational Validation : Perform docking studies to correlate bioactivity with binding affinity (e.g., AutoDock Vina for enzyme targets) .
Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition .
- Quantum Chemical Calculations : Calculate HOMO-LUMO gaps (e.g., DFT at B3LYP/6-31G* level) to assess redox stability .
- MD Simulations : Analyze solvation dynamics (e.g., GROMACS) to predict solubility and aggregation tendencies .
Q. What strategies improve regioselectivity in multi-step syntheses involving analogous thiadiazole derivatives?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., Boc for piperidine amines) during thiadiazole formation .
- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings to minimize byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of sulfur atoms in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
